N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11038402
InChI: InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

CAS No.:

VCID: VC11038402

Molecular Formula: C19H18N2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide -

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound featuring a thiazole ring, a phenyl group, and an amide functional group. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and diverse applications.

Synthesis

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves several key steps:

  • Formation of the Thiazole Ring: This step often requires the reaction of appropriate precursors to form the thiazole ring.

  • Introduction of the Phenylpropanamide Moiety: Following the formation of the thiazole ring, the phenylpropanamide group is introduced through further chemical reactions.

Solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide may be used to facilitate these reactions. In industrial settings, continuous flow reactors can optimize yields and reduce reaction times.

Biological Activities and Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is part of the thiazole derivatives category, known for their diverse biological activities. These compounds are often studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth.
Anti-inflammatory ActivityMay reduce inflammation in biological systems.
Anticancer ActivityPossible inhibition of cancer cell proliferation.

Chemical Reactions and Stability

The compound can undergo various chemical reactions, including hydrolysis and condensation reactions, depending on the conditions and reagents used. Its stability and solubility characteristics make it suitable for applications in both laboratory and industrial settings.

Research Findings and Future Directions

Research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is ongoing, with a focus on elucidating its specific mechanisms of action and therapeutic potential. Further studies are necessary to fully explore its biological activities and potential applications in medicine and materials science.

Research AreaPotential Applications
Medicinal ChemistryDevelopment of new drugs.
Materials ScienceNovel materials with unique properties.
Product Name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
IUPAC Name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22)
Standard InChIKey HLJSTSHQYLJXMW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
PubChem Compound 871655
Last Modified Apr 15 2024

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